molecular formula C23H19FN2O4S B2714036 (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1181466-02-3

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No. B2714036
CAS RN: 1181466-02-3
M. Wt: 438.47
InChI Key: IQGOTYIZNXRDDK-UHFFFAOYSA-N
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Description

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C23H19FN2O4S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cyclooxygenase Inhibition and Potential in Pain Management A derivative of the compound, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, shows promising results as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in inflammation and pain, suggesting potential applications in managing conditions like rheumatoid arthritis and osteoarthritis. The modification with a fluorine atom in these derivatives has been found to increase selectivity and potency, highlighting a possible route for developing new pain management drugs (Hashimoto et al., 2002).

2. Neurokinin-1 Receptor Antagonism and Relevance to Emesis and Depression The compound has been structurally related to a neurokinin-1 receptor antagonist, which is significant in clinical settings for its effects in managing emesis (vomiting) and potentially depression. This highlights the compound's relevance in the development of treatments for these conditions (Harrison et al., 2001).

3. Role in Kynurenine Pathway and Neurological Applications Similar structures have been found to be potent inhibitors of kynurenine 3-hydroxylase. This enzyme is part of the kynurenine pathway, which is implicated in various neurological disorders. Therefore, compounds like this could have therapeutic applications in neurology, particularly in conditions involving neuronal injury (Röver et al., 1997).

4. Energetic Material Development Derivatives of the compound have been explored in the context of energetic materials. The introduction of specific functional groups, like azoxy N-oxide, has led to the development of substances with high density and good detonation properties, suggesting potential applications in material science (Zhang & Shreeve, 2014).

5. Anticancer and Antiviral Potential Celecoxib derivatives, structurally related to the compound, have shown diverse biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This opens up possibilities for its use in treating various diseases, including cancer and hepatitis C virus infections (Küçükgüzel et al., 2013).

6. Gold-Catalyzed Chemistry in Organic Synthesis The compound's derivatives have been employed in gold(I)-catalyzed cascade reactions, enriching the field of organic synthesis and highlighting its utility in developing new synthetic methodologies (Wang et al., 2014).

7. Antiproliferative Activities Against Cancer Cells Research involving benzoxazole derivatives, structurally similar to the compound, shows significant antiproliferative activities in various cancer cell lines, pointing towards its potential in cancer therapy (Kuzu et al., 2022).

8. Explosive and Energetic Applications Similar compounds have been synthesized for use as insensitive energetic materials, combining different oxadiazole rings, which may find applications in the development of safer explosives (Yu et al., 2017).

properties

IUPAC Name

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c24-20-9-4-8-19(14-20)23-25-21(17-30-23)15-26(16-22-10-5-12-29-22)31(27,28)13-11-18-6-2-1-3-7-18/h1-14,17H,15-16H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOTYIZNXRDDK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

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